molecular formula C9H8F3NO3 B1408592 Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate CAS No. 1227579-24-9

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate

Cat. No. B1408592
M. Wt: 235.16 g/mol
InChI Key: YWHDJXILIRQGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO3 . It has an average mass of 235.160 Da and a monoisotopic mass of 235.045624 Da . It is also known by its systematic name, Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms . The SMILES representation of the molecule is CCOC(=O)c1ccc(nc1O)C(F)(F)F .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate has a density of 1.4±0.1 g/cm3, a boiling point of 308.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.1±3.0 kJ/mol, and it has a flash point of 140.2±27.9 °C . The compound has a molar refractivity of 47.6±0.3 cm3, and its polar surface area is 59 Å2 .

properties

IUPAC Name

ethyl 2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(9(10,11)12)3-4-13-7(6)14/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDJXILIRQGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate
Reactant of Route 3
Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.